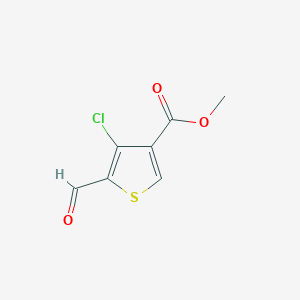
Methyl 4-chloro-5-formylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-chloro-5-formylthiophene-3-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It is related to “Methyl 5-formylthiophene-3-carboxylate”, which is a compound with a molecular weight of 170.19 and is stored at refrigerator temperatures2.
Synthesis Analysis
The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest in recent years3. The synthesis often involves heterocyclization of various substrates3. However, the specific synthesis process for “Methyl 4-chloro-5-formylthiophene-3-carboxylate” is not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the retrieved sources. However, it is known that a methyl group in organic chemistry is an alkyl derived from methane, containing one carbon atom bonded to three hydrogen atoms4.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 4-chloro-5-formylthiophene-3-carboxylate” are not detailed in the retrieved sources. However, thiophene derivatives are known to undergo various reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives3.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-chloro-5-formylthiophene-3-carboxylate” are not explicitly mentioned in the retrieved sources. However, related compounds like “Methyl 5-formylthiophene-3-carboxylate” are known to be solid at room temperature2.Aplicaciones Científicas De Investigación
Synthesis and Reaction Mechanisms
Researchers have investigated the reactions of methyl 3-hydroxythiophene-2-carboxylate derivatives, which can be modified to produce compounds like Methyl 4-chloro-5-formylthiophene-3-carboxylate. These studies provide insights into the effects of substituents on chlorination reactions and subsequent reactions with active hydrogen-containing compounds, offering a pathway to synthesize 5-substituted compounds (Corral, Lissavetzky, & Manzanares, 1990). Additionally, methodologies for the regioselective electrophilic formylation of thiophenes highlight the nuanced control over the functionalization of thiophene derivatives (Meth–Cohn & Ashton, 2000).
Corrosion Inhibition
The compound has been indirectly related to studies on corrosion inhibition, where similar thiophene derivatives have demonstrated significant efficacy in protecting metals in acidic environments. For instance, triazole derivatives with thiophene moieties have shown high inhibition efficiency for mild steel corrosion, suggesting that structurally related compounds like Methyl 4-chloro-5-formylthiophene-3-carboxylate could have potential applications in corrosion protection (Lagrenée et al., 2002).
Material Science and Dye Development
In material science and dye development, thiophene derivatives have been utilized for synthesizing disperse dyes for polyester fibers, offering insights into the potential use of Methyl 4-chloro-5-formylthiophene-3-carboxylate in developing new dyes with specific properties (Iyun et al., 2015).
Biological and Medicinal Chemistry
Although your request excludes drug-related information, it's noteworthy that thiophene derivatives have been studied for their biological activities, such as antiviral properties. This context suggests a broader chemical interest in thiophene derivatives for various scientific applications (Mayhoub et al., 2011).
Safety And Hazards
The specific safety and hazards associated with “Methyl 4-chloro-5-formylthiophene-3-carboxylate” are not detailed in the retrieved sources. However, related compounds like “Methyl 4-(chloroformyl)butyrate” are known to be combustible liquids that cause severe skin burns and eye damage5.
Direcciones Futuras
The future directions for the use and study of “Methyl 4-chloro-5-formylthiophene-3-carboxylate” are not specified in the retrieved sources. However, the development of fluorinated organic chemicals, which could include this compound, is becoming an increasingly important research topic6.
Propiedades
IUPAC Name |
methyl 4-chloro-5-formylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3S/c1-11-7(10)4-3-12-5(2-9)6(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCSIOGSYICVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-5-formylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

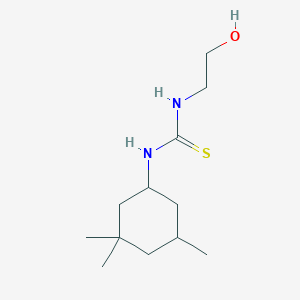
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylthiophen-2-yl)methanone](/img/structure/B2843653.png)

![{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone O-methyloxime](/img/structure/B2843658.png)
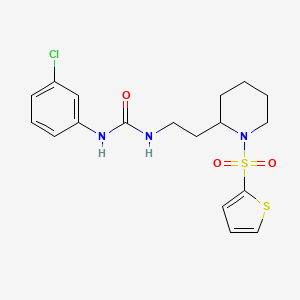
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2843661.png)
![3-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2843662.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)
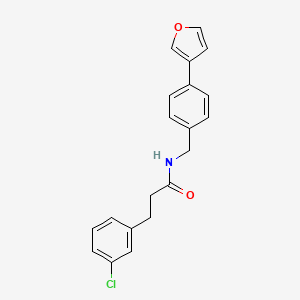

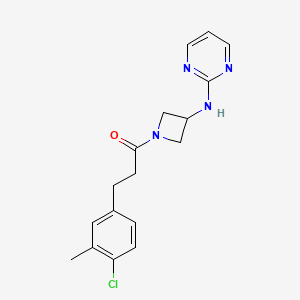
![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)
![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)
![9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)